
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid is a chiral amino acid derivative It is characterized by its specific stereochemistry, which is crucial for its biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through various catalytic processes. For instance, the use of chiral auxiliaries or chiral catalysts in the synthesis can help in obtaining the desired enantiomer with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in high yields, which is then purified through various chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and as a chiral intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets include enzymes like aminotransferases and dehydrogenases, which play a role in its metabolic conversion.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid: The enantiomer of the compound, which has different biological activities.
(2R,3R)-2-Amino-3-hydroxybutanoic acid: A similar compound with a different hydroxyl group position.
(2R,3R)-2-Amino-4-hydroxybutanoic acid: Another similar compound with a different methyl group position.
Uniqueness
(2R,3R)-2-Amino-4-hydroxy-3-methylbutanoic acid is unique due to its specific stereochemistry, which is crucial for its biological activity. Its ability to interact with specific enzymes and receptors makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
Clé InChI |
YMRZLZUJZNHRLO-IUYQGCFVSA-N |
SMILES isomérique |
C[C@@H](CO)[C@H](C(=O)O)N |
SMILES canonique |
CC(CO)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


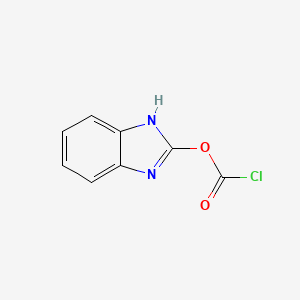

![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)

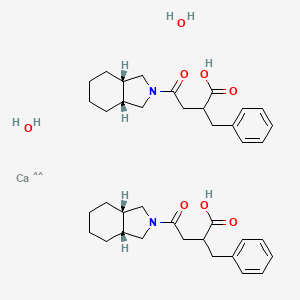
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
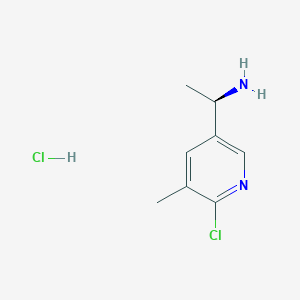


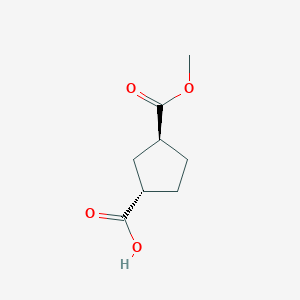
![4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12822534.png)
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B12822545.png)
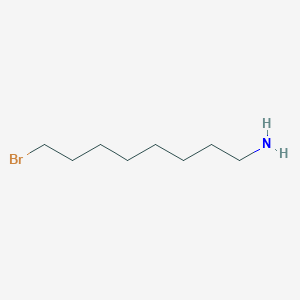
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B12822556.png)
